REACTION_CXSMILES
|
[CH2:1]=[O:2].[C:3]1(O)C=CC=CC=1.S(=O)(=O)(O)O.[C:15]1([CH3:22])[CH:20]=[CH:19][CH:18]=[C:17](C)[CH:16]=1>>[C:15]1([CH3:22])[CH:16]=[CH:17][CH:18]=[C:19]([CH:1]=[O:2])[C:20]=1[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-liter separable flask equipped with a thermometer, a reflux condenser, and a stirrer
|
Type
|
CUSTOM
|
Details
|
to react at 84° C. to 88° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to separate a resin phase
|
Type
|
WASH
|
Details
|
The resin phase was washed with water 3 times
|
Type
|
CUSTOM
|
Details
|
unreacted m-xylene was removed under the conditions of 20 to 30 mmHg and 120° C. to 130° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
a viscosity of 1,050 mPa·s (25° C.)
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
C1(=C(C(=CC=C1)C=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |